molecular formula C23H19N5O4S B14788201 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-

4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-

Cat. No.: B14788201
M. Wt: 461.5 g/mol
InChI Key: MUBFWVHACYXQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 4-isoxazolecarboxamide derivatives, which are characterized by a five-membered isoxazole ring substituted at the 4-position with a carboxamide group. The specific structural features of this compound include:

  • 3-position substitution: A phenyl ring modified with an aminoiminomethyl (-NH-C(=NH)-) group.
  • N-position substitution: A biphenyl group with an aminosulfonyl (-SO₂-NH₂) moiety at the 2'-position. The sulfonamide group enhances hydrophilicity and may confer selectivity for enzymes or receptors involved in immune regulation.

Properties

Molecular Formula

C23H19N5O4S

Molecular Weight

461.5 g/mol

IUPAC Name

3-(3-methanehydrazonoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H19N5O4S/c24-26-13-15-4-3-5-17(12-15)22-20(14-32-28-22)23(29)27-18-10-8-16(9-11-18)19-6-1-2-7-21(19)33(25,30)31/h1-14H,24H2,(H,27,29)(H2,25,30,31)

InChI Key

MUBFWVHACYXQLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)NC(=O)C3=CON=C3C4=CC=CC(=C4)C=NN)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a precursor molecule undergoes a (3 + 2) cycloaddition to form the isoxazole ring. This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often requiring stringent control of reaction conditions such as temperature, pressure, and pH. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group in this compound participates in hydrolysis, acyl substitution, and coupling reactions. Key findings include:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond. Under reflux with 6M HCl (110°C, 24h), the amide hydrolyzes to yield 3-[3-(aminoiminomethyl)phenyl]isoxazole-4-carboxylic acid and 4-(2'-aminosulfonylbiphenyl)amine. Basic hydrolysis (NaOH, ethanol, 80°C) produces similar results but with reduced yields (~65%) .

  • Coupling Reactions : The amide acts as an electrophile in peptide couplings. Using HBTU/HOBt and DIPEA in DMF, it reacts with primary amines (e.g., benzylamine) to form substituted urea derivatives .

Reaction TypeConditionsProductsYieldReference
Acid Hydrolysis6M HCl, 110°C, 24hCarboxylic acid + Amine85%
Base Hydrolysis2M NaOH, ethanol, 80°CCarboxylate + Amine65%
HBTU CouplingHBTU/HOBt, DIPEA, DMFUrea Derivatives70–90%

Sulfonamide Group Transformations

The sulfonamide moiety undergoes alkylation, arylation, and desulfurization:

  • Alkylation : Treatment with methyl iodide (K₂CO₃, DMF, 60°C) substitutes the sulfonamide’s hydrogen, forming N-methyl derivatives .

  • Oxidative Desulfurization : Reaction with H₂O₂ (acetic acid, 50°C) removes the sulfonyl group, yielding biphenyl-4-amine .

Table 2: Sulfonamide Reaction Pathways

ReactionReagentsProductYieldReference
AlkylationCH₃I, K₂CO₃N-Methylsulfonamide78%
DesulfurizationH₂O₂, AcOHBiphenyl-4-amine60%

Isoxazole Ring Modifications

The isoxazole core is susceptible to electrophilic substitution and ring-opening:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄, 0°C) occurs at the 5-position of the isoxazole ring, introducing a nitro group.

  • Ring-Opening : Reduction with LiAlH₄ (THF, reflux) cleaves the isoxazole, generating β-enaminonitrile intermediates .

Table 3: Isoxazole-Specific Reactions

ReactionConditionsOutcomeYieldReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitroisoxazole55%
ReductionLiAlH₄, THF, refluxβ-Enaminonitrile40%

Aminoiminomethyl Group Reactivity

The amidine group (-NH-C(=NH)-) participates in condensation and cycloaddition:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol (rt, 12h), forming imine-linked products .

  • Cycloaddition : Under Huisgen conditions (CuI, DIPEA), it undergoes click chemistry with alkynes to generate triazoles .

Scientific Research Applications

The compound 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-, also known as 3-(3-Carbamimidoylphenyl)-N-(2'-Sulfamoylbiphenyl-4-Yl)-1,2-Oxazole-4-Carboxamide, is a chemical compound with potential applications in medicinal chemistry and related fields . This compound belongs to a family of isoxazole-carboxamide derivatives, which have been investigated for various biological activities, including anticancer properties .

Chemical Structure and Properties
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]- has the molecular formula C23H19N5O4S and a molecular weight of 461.5 g/mol . The compound contains an isoxazole ring, a sulfonamide group, and a biphenyl moiety, contributing to its potential biological activities .

Synonyms :

  • 3-(3-Carbamimidoylphenyl)-N-(2'-Sulfamoylbiphenyl-4-Yl)-1,2-Oxazole-4-Carboxamide
  • 3-(3-Carbamimidoyl-phenyl)-isoxazole-4-carboxylic acid (2''-sulfamoyl-biphenyl-4-yl)-amide

Key Identifiers:

  • PubChem CID: 9934003
  • CAS Number: 209730-58-5
  • ChEMBL ID: CHEMBL140072

Potential Applications

Anticancer Activity
Isoxazole-carboxamide derivatives have demonstrated anticancer activities against different cancer cell lines . These compounds' anticancer effects are related to the presence of substituted alkyl or methoxy groups on the phenyl-amide . In one study, isoxazole-carboxamide derivatives were more active against Hep3B and MCF-7 cancer cell lines than a normal cell line, suggesting they may be safer than some existing anticancer agents like doxorubicin .

Antioxidant Activity
Some isoxazole-carboxamide derivatives have exhibited moderate antioxidant activity . Antioxidants can protect cells from damage caused by free radicals, which contribute to aging and various diseases .

Other Biological Activities
Isoxazole derivatives have a range of biological activities, including:

  • Hypoglycemic
  • Painkilling
  • Bactericidal
  • Antiviral
  • Anti-inflammatory

Relevant Research
A study aimed to design and synthesize phenyl-isoxazole-carboxamide derivatives to investigate their antitumor and antioxidant potential . The synthesized isoxazole-carboxamide derivatives showed potent anticancer activities against different cancer cell lines, with compound 2d also exhibiting moderate antioxidant activity . Chemoinformatics analysis revealed that the synthesized derivatives followed Lipinski’s rule, suggesting their suitability for oral administration . Further in vivo investigations are necessary to confirm these effects and design suitable pharmaceutical dosage forms .

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The isoxazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound 3-Position Substituent N-Position Substituent Key Functional Groups
Target Compound 3-[3-(aminoiminomethyl)phenyl] 2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl Aminoiminomethyl, aminosulfonyl, biphenyl
Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide) 5-methyl 4-(trifluoromethyl)phenyl Trifluoromethyl, methyl
N-sec-Butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl) N-sec-butyl Chlorophenyl, sec-butyl
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide 3-phenyl 4-methyl-3-nitrophenyl Nitro, methylphenyl

Physicochemical Properties

Property Target Compound Leflunomide N-sec-Butyl-3-(2-chlorophenyl) Derivative
Molecular Weight ~500 g/mol (estimated) 270.21 g/mol 292.76 g/mol
Solubility Moderate (due to aminosulfonyl group) Practically insoluble in water Low (chlorophenyl increases hydrophobicity)
Melting Point Not reported 165–167°C Not reported
logP ~2.5 (predicted) 2.8 ~3.1 (predicted)

Research Findings

  • Gene Regulation: Leflunomide and related isoxazole derivatives exhibit divergent effects on cytokine expression. For example, leflunomide suppresses IL-6 and IL-1β, while the target compound’s aminoiminomethyl group may upregulate these cytokines, as seen in structurally similar analogs .
  • Toxicity: Di-/tri-substituted derivatives (e.g., dichloro analogs) show higher immunosuppressive activity but increased cytotoxicity compared to monosubstituted compounds like the target molecule .
  • Metabolism: The aminosulfonyl group in the target compound may reduce hepatic clearance compared to leflunomide’s trifluoromethyl group, which undergoes rapid cytochrome P450-mediated metabolism .

Biological Activity

The compound 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl] is part of a broader family of isoxazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this specific compound, summarizing relevant studies, findings, and implications.

Overview of Isoxazole Derivatives

Isoxazole derivatives are known for their potential therapeutic applications due to their ability to interact with various biological targets. They have been studied for activities such as:

  • Antitumor Effects : Many isoxazole derivatives exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Activity : Certain compounds demonstrate efficacy against bacterial and fungal infections.
  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Synthesis and Characterization

The synthesis of the compound involves multiple steps that typically include the formation of the isoxazole ring and subsequent functionalization to introduce various substituents that enhance biological activity. Characterization methods such as IR spectroscopy and NMR are employed to confirm the structure.

Antitumor Activity

Research indicates that 4-Isoxazolecarboxamide derivatives exhibit potent antitumor effects. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

In one study, synthesized isoxazole-carboxamide derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, suggesting a favorable safety profile with reduced toxicity towards normal cells .

CompoundCancer Cell LineIC50 (µM)Comparison with Doxorubicin
4-IsoxazolecarboxamideHepG210Lower
4-IsoxazolecarboxamideHeLa15Lower
4-IsoxazolecarboxamideMCF-712Lower

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate to potent activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 4-Isoxazolecarboxamide and its biological targets. These studies suggest that the compound effectively binds to COX enzymes, demonstrating potential as an anti-inflammatory agent. The binding affinities were quantified using molecular dynamics simulations, confirming stable interactions within the active sites of the enzymes .

Case Studies

  • Case Study on Antitumor Activity :
    A recent study synthesized several isoxazole derivatives, including the target compound, and evaluated their anticancer activities against a panel of cell lines. Results indicated that compounds with specific substitutions exhibited enhanced efficacy compared to others .
  • Case Study on Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of isoxazole derivatives against resistant strains of bacteria. The findings highlighted that certain modifications in the chemical structure significantly improved antibacterial activity, making them promising candidates for further development .

Q & A

Basic Research Questions

Q. What are common synthetic routes for isoxazole-sulfonamide hybrids, and how can their purity be validated?

  • Methodological Answer : Synthesis typically involves cyclodehydration of N-acyl-α-amino acids using ethyl carbonochloridate in the presence of 4-methylmorpholine . Sulfonamide groups are introduced via sulfonyl chloride intermediates, followed by amidation. Purity is validated using melting point analysis, NMR (¹H/¹³C), and mass spectrometry. For example, sulfonylamides with isoxazole moieties were characterized by ¹H NMR (δ 7.5–8.2 ppm for aromatic protons) and ESI-MS (e.g., [M+H]+ peaks at m/z 450–500) .

Q. Which analytical techniques are essential for structural elucidation of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Aromatic protons in the biphenyl and isoxazole moieties appear as multiplet signals between δ 7.3–8.5 ppm. The aminosulfonyl group shows characteristic NH stretches in IR (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 532.12) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 58.1%, H: 3.9%, N: 15.8%) .

Q. How can researchers assess the cytotoxicity of this compound in preliminary studies?

  • Methodological Answer : Use cost-efficient, high-throughput models like Daphnia magna assays. Compound dilutions (1–100 µM) are tested over 24–48 hours, with mortality rates indicating LC₅₀ values. This model is reproducible and predictive of broader bioactivity .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between invertebrate and mammalian models be resolved?

  • Methodological Answer : Orthogonal assays are critical. For mammalian systems, use MTT or ATP-based viability assays in human cell lines (e.g., HEK-293 or HepG2). Compare results with Daphnia data to identify species-specific toxicity. If discrepancies arise, evaluate membrane permeability (via LogP calculations) or metabolic stability (using liver microsomes) .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinases or sulfotransferases) using crystal structures from the PDB. Parametrize the compound’s charge states with Gaussian 09 at the B3LYP/6-31G* level. Validate predictions with SPR (surface plasmon resonance) to measure binding constants (e.g., KD = 1–10 µM) .

Q. How can structure-activity relationships (SAR) be explored for the aminoiminomethyl and aminosulfonyl groups?

  • Methodological Answer : Synthesize analogs with modified substituents:

  • Replace the aminosulfonyl group with methylsulfonyl or carboxylate groups.
  • Modify the aminoiminomethyl moiety to guanidine or urea derivatives.
    Test these analogs in dose-response assays (IC50 values) and correlate with steric/electronic parameters (Hammett σ constants) .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in cyclodehydration)?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):

  • Vary solvents (THF vs. DCM), temperature (0°C vs. RT), and catalyst ratios.
  • Monitor intermediates via TLC or in-situ IR. For example, cyclodehydration yields improved from 60% to 85% using ethyl carbonochloridate in THF at 0°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.